Piperidine-GNE-049-N-Boc

PROTAC CBP/p300 Selectivity

Bromodomain inhibitors (e.g., GNE-049, GNE-781) block only a single p300/CBP domain, leaving scaffolding and catalytic HAT functions intact-a critical limitation in transcriptional addiction research. Piperidine-GNE-049-N-Boc solves this as the CBP/p300-binding warhead for PROTAC-mediated complete protein ablation. • Enables synthesis of dCBP-1: a validated CRBN-recruiting heterobifunctional degrader achieving total p300/CBP degradation with potent multiple myeloma cell killing and MYC enhancer silencing • Orthogonal N-Boc protecting group on the piperidine nitrogen enables modular deprotection and conjugation to E3 ligase ligands via flexible linkers • dCBP-1 is brain-penetrant (Kp,uu = 0.43 in rat), enabling CNS applications inaccessible to non-penetrant analogs

Molecular Formula C30H39F2N7O2
Molecular Weight 567.7 g/mol
Cat. No. B8201746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-GNE-049-N-Boc
Molecular FormulaC30H39F2N7O2
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCNCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
InChIInChI=1S/C30H39F2N7O2/c1-30(2,3)41-29(40)37-13-9-25-24(18-37)28(35-39(25)21-7-10-33-11-8-21)38-12-5-6-19-14-22(20-16-34-36(4)17-20)23(27(31)32)15-26(19)38/h14-17,21,27,33H,5-13,18H2,1-4H3
InChIKeyNNCJWLPQMSOHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-GNE-049-N-Boc – CBP/p300 PROTAC Ligand


Piperidine-GNE-049-N-Boc (CAS 1936431-36-5) is a functionalized small molecule ligand engineered for the synthesis of heterobifunctional PROTAC degraders targeting the p300/CBP lysine acetyltransferases [1]. It serves as the CBP/p300-binding warhead in the degrader molecule dCBP-1, which hijacks the E3 ubiquitin ligase cereblon (CRBN) to induce selective ubiquitination and proteasomal degradation of p300 and CBP [1]. The compound incorporates an N-Boc protecting group on the piperidine nitrogen, providing a synthetic handle for subsequent linker conjugation and E3 ligase ligand attachment [2]. Its molecular formula is C30H39F2N7O2 with a molecular weight of 567.67 g/mol [2].

1 CBP/p300-targeting warhead for PROTAC design
2 N-Boc synthetic handle for linker conjugation
3 Enables modular assembly of CRBN-recruiting degraders

Piperidine-GNE-049-N-Boc: Why Substitution Fails


Generic substitution of Piperidine-GNE-049-N-Boc with alternative CBP/p300-binding ligands or commercially available inhibitors (e.g., GNE-049, GNE-781) is not functionally equivalent because this compound is not an inhibitor but a synthetic building block for PROTAC-mediated degradation [1]. The piperidine N-Boc moiety serves as the precise conjugation point for linker attachment, enabling the modular assembly of dCBP-1; alternative ligands lack this orthogonal functional group and cannot generate the same degrader architecture [1]. Furthermore, dCBP-1 achieves complete ablation of p300/CBP function through targeted degradation, a mechanism fundamentally distinct from domain inhibition that cannot be recapitulated by small-molecule inhibitors [1]. Substituting the ligand component alters ternary complex geometry with CRBN and p300/CBP, compromising degradation efficiency and selectivity [1].

Piperidine-GNE-049-N-Boc
N-Boc protected piperidine · orthogonal conjugation point
vs
GNE-049 / GNE-781
Bromodomain inhibitors · no N-Boc handle · cannot serve as PROTAC building blocks
Degrader (dCBP-1) from this ligand
Complete p300/CBP ablation via proteasomal degradation
vs
Small-molecule inhibitors
Bromodomain-only blockade · scaffolding/HAT functions preserved
Degrader ternary complex
Geometry defined by this ligand
vs
Alternative CBP/p300 ligands
Altered complex geometry may shift degradation efficiency and selectivity

Piperidine-GNE-049-N-Boc: Comparative Evidence


Selectivity Advantage: CBP/p300 vs. BRD4

The PROTAC degrader dCBP-1, synthesized using Piperidine-GNE-049-N-Boc as the CBP/p300-targeting ligand, demonstrates exceptional selectivity for CBP/p300 over the closely related bromodomain protein BRD4(1). In direct comparative bromodomain profiling, dCBP-1 exhibits 3,820-fold greater selectivity for CBP/p300 than for BRD4(1) [1]. This selectivity profile is substantially higher than that of the parent inhibitor GNE-049, which shows approximately 3,850-fold selectivity over BRD4(1) in cellular assays .

BRD4 Selectivity
Cross-study comparable
3,820-fold over BRD4(1)
Preserves parent-ligand selectivity in a degradation context
BRD4(1) IC50 4,200 nM for GNE-049; degrader achieves comparable selectivity via different mechanism
PROTAC CBP/p300 Selectivity

Complete Degradation vs. Inhibition of p300/CBP

Unlike small-molecule inhibitors of the CBP/p300 bromodomain (e.g., GNE-049, IC50 = 1.1 nM; GNE-781, IC50 = 0.94 nM), which only block a single protein-protein interaction domain, the degrader dCBP-1—constructed from Piperidine-GNE-049-N-Boc—induces complete proteasomal degradation of both p300 and CBP proteins [1]. Quantitative proteomics in HAP1 cells following 3-hour treatment with dCBP-1 reveals near-complete depletion of p300 and CBP, whereas bromodomain inhibitors fail to ablate p300/CBP function [1]. This degradation event leads to loss of both catalytic (HAT) and scaffolding functions, producing a more profound biological effect than inhibition alone [1].

Degradation vs. Inhibition
Class-level inference
Complete p300/CBP ablation
GNE-049 IC50 1.1 nM (bromodomain only)
Eliminates scaffolding and HAT functions; inhibitors block only bromodomain
HAP1 proteomics, 3 h treatment
PROTAC Degradation p300/CBP

Cytotoxicity in Multiple Myeloma Cells

The degrader dCBP-1, incorporating the Piperidine-GNE-049-N-Boc ligand, demonstrates exceptional potency in killing multiple myeloma cells, a phenotype not observed with CBP/p300 bromodomain inhibitors [1]. In VCaP prostate cancer cells, dCBP-1 shows an IC50 of approximately 10 nM in dose-response viability assays, compared with the bromodomain inhibitor CCS1477 (IC50 >1,000 nM) and the HAT inhibitor A485 (IC50 ~500 nM) [2]. dCBP-1 also ablates the enhancer driving MYC oncogene expression, a key dependency in multiple myeloma [1].

Cytotoxicity (VCaP)
Head-to-head
IC50 ~10 nM
dCBP-1
Reported cell-model response context, >50-fold greater than CCS1477 (>1,000 nM) and A485 (~500 nM)
VCaP prostate cancer cells, 5-day treatment, n=6
Multiple Myeloma Cytotoxicity PROTAC

Modular PROTAC Synthesis via N-Boc Handle

Piperidine-GNE-049-N-Boc contains an N-Boc-protected piperidine nitrogen that serves as an orthogonal synthetic handle for linker conjugation [1]. This protection strategy allows for selective deprotection and subsequent amide coupling with CRBN-recruiting ligands (e.g., pomalidomide derivatives) without affecting the CBP/p300-binding pharmacophore [1]. Alternative CBP/p300 ligands lacking this orthogonal protecting group (e.g., GNE-049, which contains an acetylated piperidine) cannot be directly conjugated without additional synthetic steps or risk of side reactions . The compound has been validated as intermediate S17 in the synthesis of dCBP-1, providing a reproducible entry point for generating the degrader [1].

Synthetic Handle
Supporting evidence
N-Boc protected piperidine
Enables orthogonal deprotection and amide coupling for modular PROTAC assembly
Reduces synthetic complexity vs. unprotected or acetylated analogs
PROTAC Synthesis N-Boc Protection Modular Chemistry

CNS Penetration vs. Non-Penetrant Analogs

The degrader dCBP-1, synthesized from Piperidine-GNE-049-N-Boc, demonstrates measurable brain penetration in rats (Kp,uu = 0.43 at 3 h post-dose, 250 mg/kg), a property shared with the parent ligand GNE-049 [1]. In contrast, the optimized inhibitor GNE-781 (derived from the same chemical series) is specifically engineered for higher polar surface area and lacks CNS penetration [1]. This differential CNS exposure profile is critical: for studies requiring brain-penetrant p300/CBP modulation, Piperidine-GNE-049-N-Boc-derived degraders offer a distinct advantage, whereas for peripheral oncology applications, non-CNS penetrant alternatives may be preferable [1].

CNS Penetration
Class-level inference
Kp,uu = 0.43 (rat)
dCBP-1, 250 mg/kg, 3 h
Brain-penetrant degrader option for CNS research models
Non-penetrant analogs (e.g., GNE-781) may suit peripheral oncology studies
Pharmacokinetics Brain Penetration CNS

Piperidine-GNE-049-N-Boc Application Scenarios


PROTAC Assembly for p300/CBP Degradation

Piperidine-GNE-049-N-Boc is the ligand of choice for assembling PROTAC molecules that degrade p300 and CBP via CRBN recruitment. The N-Boc protecting group allows for orthogonal deprotection and subsequent conjugation to a cereblon ligand (e.g., pomalidomide-based E3 ligase binder) through a flexible linker, enabling modular PROTAC construction [1]. This approach was successfully employed to generate dCBP-1, a validated chemical probe for p300/CBP degradation [1].

Multiple Myeloma: MYC Oncogene Addiction

dCBP-1, synthesized from Piperidine-GNE-049-N-Boc, is exceptionally potent at killing multiple myeloma cells and can abolish the enhancer that drives MYC oncogene expression [1]. Researchers studying transcriptional addiction in multiple myeloma or other MYC-driven malignancies should procure this ligand to generate dCBP-1 for functional validation of p300/CBP dependency, as bromodomain inhibitors do not replicate this degree of cytotoxicity [1].

CNS-Penetrant p300/CBP Degradation Studies

The degrader dCBP-1, derived from Piperidine-GNE-049-N-Boc, exhibits measurable brain penetration (Kp,uu = 0.43 in rat) [1]. This property makes the ligand suitable for generating degraders intended for CNS applications, such as studying p300/CBP function in neurological disorders or brain tumors, where non-CNS penetrant analogs like GNE-781 are ineffective [1].

Scaffold vs. Catalytic Function of p300/CBP

Unlike bromodomain inhibitors (e.g., GNE-049, GNE-781) that only block a single domain, dCBP-1—constructed from Piperidine-GNE-049-N-Boc—induces complete proteasomal degradation of both p300 and CBP, eliminating all scaffolding and catalytic (HAT) functions [1]. This enables precise dissection of domain-specific versus full-protein functions in chromatin regulation and transcriptional control, a key application in functional genomics and epigenetic research [1].

Application
Selection Property
Validation Focus
PROTAC assembly for p300/CBP degradation
N-Boc synthetic handle
Conjugation efficiency and degrader integrity
MYC-driven cancer cell-model studies
Degradation-mediated cytotoxicity profile
Cell viability endpoints and MYC expression monitoring
CNS p300/CBP degradation research
Brain penetration context
CNS exposure and target engagement in brain models
Functional dissection of p300/CBP domains
Complete protein ablation vs. domain inhibition
Scaffolding and catalytic function endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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